molecular formula C16H16BrClN2O2 B5179557 2-(2-bromo-4,5-dimethoxybenzyl)-1H-benzimidazole hydrochloride

2-(2-bromo-4,5-dimethoxybenzyl)-1H-benzimidazole hydrochloride

Cat. No.: B5179557
M. Wt: 383.7 g/mol
InChI Key: ZNOJHALNWJJEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4,5-dimethoxybenzyl)-1H-benzimidazole hydrochloride is a chemical compound that has gained attention in scientific research for its potential use in various applications. In

Mechanism of Action

The mechanism of action of 2-(2-bromo-4,5-dimethoxybenzyl)-1H-benzimidazole hydrochloride involves the inhibition of protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this enzyme can lead to the suppression of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress in various cell types.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-bromo-4,5-dimethoxybenzyl)-1H-benzimidazole hydrochloride in lab experiments is its potential as a selective inhibitor of protein kinase CK2. This can be useful for studying the role of this enzyme in various cellular processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-bromo-4,5-dimethoxybenzyl)-1H-benzimidazole hydrochloride. One direction is the development of more potent and selective inhibitors of protein kinase CK2. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in cancer treatment and other applications. Finally, studies are needed to determine the safety and toxicity of this compound in vivo.
Conclusion:
This compound is a promising compound for scientific research due to its potential as an inhibitor of protein kinase CK2 and its antitumor activity. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-(2-bromo-4,5-dimethoxybenzyl)-1H-benzimidazole hydrochloride involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with o-phenylenediamine in the presence of hydrochloric acid. This reaction produces the desired compound in a yield of 70-80%.

Scientific Research Applications

2-(2-bromo-4,5-dimethoxybenzyl)-1H-benzimidazole hydrochloride has been studied for its potential use in cancer treatment. Research has shown that this compound has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of protein kinase CK2.

Properties

IUPAC Name

2-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2.ClH/c1-20-14-7-10(11(17)9-15(14)21-2)8-16-18-12-5-3-4-6-13(12)19-16;/h3-7,9H,8H2,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOJHALNWJJEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC2=NC3=CC=CC=C3N2)Br)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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